![molecular formula C11H11NO3 B1441716 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 638139-12-5](/img/structure/B1441716.png)
1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Overview
Description
1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, also known as 2-Furylmethyl-4-hydroxy-6-methylpyridin-2-one, is a synthetic compound with a wide range of applications in the scientific research field. This compound has been studied extensively in the past decades and has been found to possess several biochemical and physiological effects. In
Scientific Research Applications
Hydroxypyridinone Complexes and Metal Chelation
Hydroxypyridinones, including structures similar to 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, have been studied for their ability to act as efficient chelators for metals such as aluminium and iron, which is relevant for potential medical applications. These compounds have been designed to improve physico-chemical and pharmacokinetic properties for use as orally active aluminium-chelators, potentially replacing desferrioxamine. Their high affinity for metal ions and favorable lipo-hydrophilic balance suggest their utility as metal scavengers in future prospects (Santos, 2002).
Antioxidant Activity Analysis Methods
Research on antioxidants, including compounds like this compound, is crucial across various fields, including medicine. A review on methods used to determine antioxidant activity highlights tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, which are based on chemical reactions. These methods are vital for assessing the antioxidant capacity of complex samples, providing a foundation for understanding how compounds neutralize active oxygen and halt free radical processes, potentially delaying or inhibiting cell impairment leading to diseases (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOXIXHQSYCPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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